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Compound of Interest

Compound Name: (-)-Dihydrocarveol

Cat. No.: B1210190 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(-)-Dihydrocarveol, a naturally derived monoterpenoid, serves as a valuable chiral building

block in the synthesis of complex molecules. Its inherent stereochemistry, derived from the

chiral pool, makes it an attractive starting material for the enantioselective synthesis of fine

chemicals, including active pharmaceutical ingredients (APIs), fragrances, and agrochemicals.

This document provides detailed application notes and experimental protocols for the utilization

of (-)-dihydrocarveol as a synthetic intermediate.

Application Notes
(-)-Dihydrocarveol possesses a cyclohexane backbone with three stereocenters, offering a

rigid and well-defined scaffold for further chemical modifications. Its secondary alcohol

functionality and the isopropenyl group are key reactive sites for a variety of organic

transformations.

Key Synthetic Applications:

Oxidation to (-)-Dihydrocarvone: The most direct application of (-)-dihydrocarveol is its

oxidation to the corresponding ketone, (-)-dihydrocarvone. This ketone is a valuable

intermediate itself, known for its use in the flavor and fragrance industry and as a precursor
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for more complex molecules. The oxidation can be achieved using various reagents, with

chromium-based oxidants like Jones reagent or sodium dichromate being common choices.

Precursor to Bioactive Molecules: The chiral structure of (-)-dihydrocarveol makes it an

ideal starting point for the synthesis of natural products and bioactive molecules. For

instance, derivatives of its parent compound, carvone, have been utilized in the synthesis of

cannabinoids, highlighting the potential of this chemical scaffold in medicinal chemistry.

Formation of Chiral Lactones: The isopropenyl group can be oxidatively cleaved to introduce

a carboxylic acid functionality, which can then undergo lactonization with the existing

hydroxyl group (or a derivative) to form chiral lactones. These lactones are important

structural motifs in many natural products with diverse biological activities.

Derivatization for Further Synthesis: The hydroxyl group of (-)-dihydrocarveol can be

protected and the double bond of the isopropenyl group can be subjected to various

reactions such as epoxidation, dihydroxylation, or cleavage, opening up pathways to a wide

range of functionalized chiral intermediates.

Experimental Protocols
Protocol 1: Oxidation of (-)-Dihydrocarveol to (-)-Dihydrocarvone

This protocol details the oxidation of the secondary alcohol of (-)-dihydrocarveol to a ketone

using a chromium-based oxidant. Two common methods are presented: a classic Jones

oxidation and a procedure adapted from patent literature using sodium dichromate.

Method A: Jones Oxidation

The Jones oxidation is a reliable method for the oxidation of secondary alcohols to ketones.

Reaction Scheme:

(-)-Dihydrocarveol (-)-DihydrocarvoneJones Reagent (CrO3, H2SO4)
Acetone, 0 °C to rt
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Caption: Oxidation of (-)-Dihydrocarveol to (-)-Dihydrocarvone.

Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

(-)-Dihydrocarveol 154.25 10.0 g 0.065

Chromium trioxide

(CrO₃)
99.99 6.5 g 0.065

Concentrated Sulfuric

Acid (H₂SO₄)
98.08 5.6 mL 0.104

Acetone 58.08 50 mL -

Isopropanol 60.10 q.s. -

Diethyl ether 74.12 As needed -

Saturated Sodium

Bicarbonate

(NaHCO₃) solution

- As needed -

Brine - As needed -

Anhydrous

Magnesium Sulfate

(MgSO₄)

120.37 As needed -

Procedure:

Prepare the Jones reagent by carefully and slowly adding 5.6 mL of concentrated sulfuric

acid to 20 mL of water, then dissolving 6.5 g of chromium trioxide in this solution. Cool the

mixture in an ice bath. Caution: Jones reagent is highly corrosive and carcinogenic.

Handle with extreme care in a fume hood.

In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a

dropping funnel, dissolve 10.0 g of (-)-dihydrocarveol in 50 mL of acetone.
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Cool the acetone solution to 0 °C using an ice bath.

Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred

acetone solution, maintaining the temperature below 10 °C. The color of the reaction

mixture will change from orange-red to green.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 2 hours.

Quench the reaction by adding isopropanol dropwise until the orange color disappears

and a persistent green color is obtained.

Filter the mixture through a pad of celite to remove the chromium salts, washing the filter

cake with diethyl ether.

Transfer the filtrate to a separatory funnel and wash with water, followed by saturated

sodium bicarbonate solution, and finally with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude (-)-dihydrocarvone.

Purify the product by vacuum distillation.

Expected Yield: 85-95%

Characterization Data for (-)-Dihydrocarvone:

Appearance: Colorless to pale yellow liquid

Boiling Point: ~221 °C

¹H NMR (CDCl₃, 400 MHz): δ 4.75 (s, 1H), 4.72 (s, 1H), 2.60-2.50 (m, 1H), 2.45-2.30 (m,

2H), 2.20-2.05 (m, 2H), 1.95-1.85 (m, 2H), 1.75 (s, 3H), 0.95 (d, J=6.8 Hz, 3H).

¹³C NMR (CDCl₃, 100 MHz): δ 211.5, 148.2, 109.4, 49.8, 44.2, 41.6, 30.5, 22.8, 20.3, 15.1.

Method B: Oxidation with Sodium Dichromate
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This method is adapted from patent literature and offers an alternative to the direct use of

chromium trioxide.[1]

Reaction Workflow:

Dissolve (-)-Dihydrocarveol in Naphtha

Combine and stir for 1 hour

Prepare oxidizing mixture:
Sodium Dichromate, Water, Sulfuric Acid

Separate the organic (naphtha) layer

Wash with water, dilute alkali, and sodium bicarbonate

Distill off naphtha

Obtain (-)-Dihydrocarvone

Click to download full resolution via product page

Caption: Workflow for Dihydrocarvone Synthesis.

Materials and Reagents:
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Reagent
Molar Mass ( g/mol
)

Quantity Moles

(-)-Dihydrocarveol 154.25 5.0 g 0.032

Sodium Dichromate

(Na₂Cr₂O₇)
261.97 4.0 g 0.015

Concentrated Sulfuric

Acid (H₂SO₄)
98.08 5.0 g 0.051

Water 18.02 19 mL -

Naphtha - 5 mL -

Procedure:

In a suitable reaction vessel, dilute 5.0 g of (-)-dihydrocarveol with an equal amount of

naphtha (approximately 5 mL).

In a separate beaker, prepare the oxidizing mixture by dissolving 4.0 g of sodium

dichromate in 19 mL of water and then carefully adding 5.0 g of concentrated sulfuric acid.

Cool the mixture.

Add the oxidizing mixture to the solution of dihydrocarveol and stir vigorously for one hour.

After one hour, transfer the mixture to a separatory funnel and separate the naphtha layer.

Wash the organic layer sequentially with water, dilute alkali solution (e.g., 5% NaOH), and

a saturated sodium bicarbonate solution.

Dry the naphtha layer over an appropriate drying agent (e.g., anhydrous sodium sulfate).

Remove the naphtha by distillation to yield the product, (-)-dihydrocarvone. The patent

suggests the product is practically pure at this stage.[1] Further purification can be

achieved by vacuum distillation.

Summary of Quantitative Data
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Parameter
Method A (Jones
Oxidation)

Method B (Sodium
Dichromate)

Starting Material (-)-Dihydrocarveol (-)-Dihydrocarveol

Scale 10.0 g 5.0 g

Key Reagents CrO₃, H₂SO₄, Acetone Na₂Cr₂O₇, H₂SO₄, Naphtha

Reaction Time ~2.5 hours 1 hour

Workup
Quenching, Filtration,

Extraction
Extraction, Washing

Expected Yield 85-95%
Not specified, but product is

"practically pure"[1]

Product (-)-Dihydrocarvone (-)-Dihydrocarvone

Disclaimer: These protocols are intended for use by trained professionals in a properly

equipped laboratory setting. Appropriate personal protective equipment should be worn at all

times, and all reactions should be performed in a well-ventilated fume hood. The hazards of all

chemicals used should be fully understood before commencing any experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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